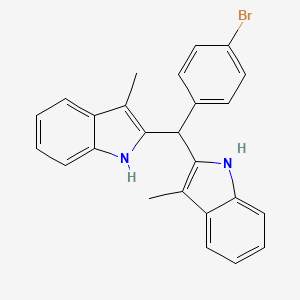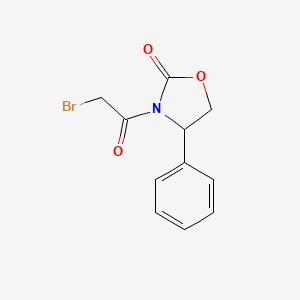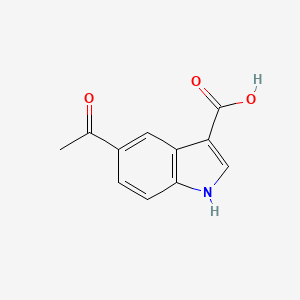![molecular formula C23H15BrN4O6 B12575554 3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
The next step involves the introduction of the phenyl group at the 1-position of the quinoline ring. This can be achieved through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde.
The final steps involve the introduction of the 2-bromo-4,6-dinitrophenyl group and the C-methylcarbonimidoyl group. This can be achieved through a series of substitution reactions, where the appropriate reagents and conditions are used to selectively introduce these groups onto the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could involve the use of more efficient catalysts, improved reaction conditions, and the development of scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position of the quinoline ring can be oxidized to form a quinone.
Reduction: The nitro groups on the 2-bromo-4,6-dinitrophenyl group can be reduced to amines.
Substitution: The bromine atom on the 2-bromo-4,6-dinitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes, particularly those involving oxidative stress and redox reactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the conditions. It can also undergo substitution reactions, allowing it to modify other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-4,6-dinitrophenyl derivatives
- Quinoline derivatives
- Phenylquinolinone derivatives
Uniqueness
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions
Propiedades
Fórmula molecular |
C23H15BrN4O6 |
|---|---|
Peso molecular |
523.3 g/mol |
Nombre IUPAC |
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C23H15BrN4O6/c1-13(25-21-17(24)11-15(27(31)32)12-19(21)28(33)34)20-22(29)16-9-5-6-10-18(16)26(23(20)30)14-7-3-2-4-8-14/h2-12,29H,1H3 |
Clave InChI |
AZBJSUWDROTVPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-])C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
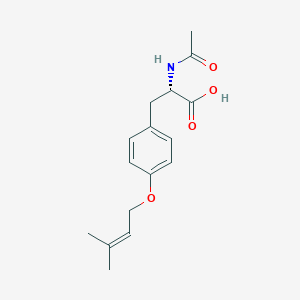
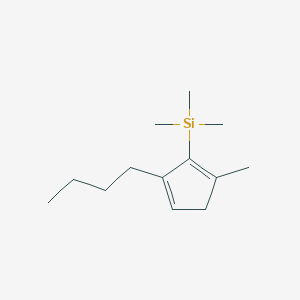


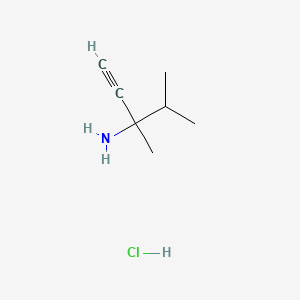
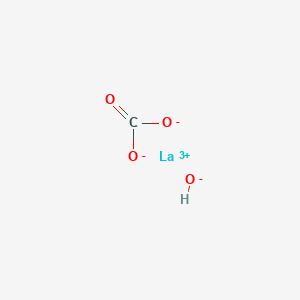
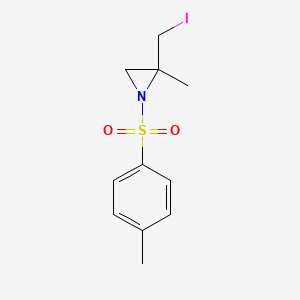
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

